4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
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Overview
Description
4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process ensures good functional group tolerance and high yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and specificity for certain targets, making it effective in modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit various biological activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines:
Pyrazolo[5,1-c][1,2,4]triazines: These compounds have shown cytotoxic activity against cancer cells.
Uniqueness
4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is unique due to its trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These features make it particularly valuable in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N7/c7-6(8,9)4-12-5-14-13-2(1-10)3(11)16(5)15-4/h11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFONNZVAMZUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N2C(=NC(=N2)C(F)(F)F)N=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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